molecular formula C7H7NO3 B145625 3-Acetoxy-2-pyridone CAS No. 61296-14-8

3-Acetoxy-2-pyridone

Cat. No. B145625
CAS RN: 61296-14-8
M. Wt: 153.14 g/mol
InChI Key: AVXFMBRAPTYFOX-UHFFFAOYSA-N
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Description

3-Acetoxy-2-pyridone is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .


Synthesis Analysis

Recent advances in the synthesis of 2-pyridones, which include 3-Acetoxy-2-pyridone, have been reported. These methods are classified into three categories: reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, the cyclization reaction in forming 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-pyridone consists of 7 carbon atoms, 7 hydrogen atoms, and 3 oxygen atoms . The compound is achiral, meaning it does not exhibit optical activity .


Chemical Reactions Analysis

The synthesis of 2-pyridones, including 3-Acetoxy-2-pyridone, involves various transformations such as cyclization, cycloaddition, metal-catalyzed annulation, and ring rearrangement reactions . For example, the cyclization reaction in forming 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .


Physical And Chemical Properties Analysis

3-Acetoxy-2-pyridone has a molecular formula of C7H7NO3 and a molecular weight of 153.14 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Antitumor Potential

3-Acetoxy-2-pyridone and its derivatives show promising antitumor properties. Hwang and Driscoll (1979) discovered that 3-acetoxy-2-pyridone had reproducible activity against murine P-388 lymphocytic leukemia. Further structural analysis revealed that two oxygen-containing functional groups are essential for activity, and compounds with carbamate or acyloxy groups in the 3-position exhibited the most significant antitumor potential (Hwang & Driscoll, 1979). This finding was extended to isosteric analogs of 3-hydroxy-4-pyridone, showing that substitution of amino groups could retain antitumor activity (Hwang, Proctor, & Driscoll, 1980).

Antibacterial and Antimalarial Applications

4-Hydroxy-2-pyridone alkaloids, including those derived from 3-acetoxy-2-pyridone, have shown antibacterial and antimalarial activities. Bao et al. (2018) found that these compounds, isolated from a deep-sea-derived fungus, exhibited moderate to significant antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. One compound demonstrated cytotoxicity against human osteosarcoma cell lines (Bao et al., 2018). Bueno et al. (2011) reported that 4-pyridones, a novel class of plasmodial mitochondrial electron transport chain inhibitors, showed high antimalarial potency (Bueno et al., 2011).

Synthesis of Heterocyclic Compounds

3-Acetoxy-2-pyridone derivatives play a critical role in the synthesis of various heterocyclic compounds. Miura, Hirano, and Hazra (2020) developed a Rh(III)-catalyzed C-H acetoxylation of 2-pyridones with phenyliodine(III) diacetate, which is crucial in pharmaceutical and medicinal chemistry (Miura, Hirano, & Hazra, 2020). Also, Purkayastha, Bhat, Ila, and Junjappa (1995) synthesized 4-alkoxy-3-cyano-2(1H)-pyridones and related compounds from acylketene O,S-acetals, contributing to diverse applications in chemical synthesis (Purkayastha et al., 1995).

Potential in Treating Tuberculosis

Manjunatha et al. (2015) discovered that 4-hydroxy-2-pyridones, direct inhibitors of the mycobacterial protein InhA, are effective against multidrug-resistant Mycobacterium tuberculosis. This finding underscores the potential of these compounds in addressing the global challenge of drug-resistant tuberculosis (Manjunatha et al., 2015).

Safety And Hazards

3-Acetoxy-2-pyridone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), skin sensitization (Category 1), and eye irritation (Category 2). It may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 2-pyridones, including 3-Acetoxy-2-pyridone, promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The development of novel approaches in synthetic organic chemistry, green chemistry, coordination chemistry, chemistry of materials, photochemistry, and chemosensors are areas of ongoing research .

properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5(9)11-6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFMBRAPTYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210187
Record name 3-Acetoxy-2-pyridone
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-pyridone

CAS RN

61296-14-8
Record name 3-(Acetyloxy)-2(1H)-pyridinone
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Record name 3-Acetoxy-2-pyridone
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Record name NSC169962
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Record name NSC109884
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Record name 3-Acetoxy-2-pyridone
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Record name 1,2-dihydro-2-oxo-3-pyridyl acetate
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Record name 3-ACETOXY-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DR Hwang, GR Proctor… - Journal of Pharmaceutical …, 1980 - Wiley Online Library
… and bioisosteres of 3-acetoxy2-pyridone, … 3-acetoxy-2-pyridone, synthesis and evaluation for activity Structure-activity relationships-4-pyridones and bioisosteres of 3-acetoxy-2-pyridone…
Number of citations: 33 onlinelibrary.wiley.com
DT Mao, JS Driscoll, VE Marquez - Journal of medicinal chemistry, 1984 - ACS Publications
… l-(2,3,5-Tri-0-acetyl-/8-D-ribofuranosyl)-3-acetoxy-2pyridone (5b). Method A. The crude product obtained from 3 g of lb (19 mmol) and 6.36 g of 4b (20 mmol) was immediately treated …
Number of citations: 17 pubs.acs.org
AK Das, M Ghosh, AK Basak… - Nucleosides & …, 1990 - Taylor & Francis
… 1–C3′, 3′, 5′–Tri—O—acetyl— β—D—ribof uranosyll)—3—acetoxy —2—pyridone,crystallised in space group P2 with z=2 and cell parameters a=12. 446(2), b=10. 415(2), c=7. …
Number of citations: 2 www.tandfonline.com
DR Hwang, JS Driscoll - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… Abstract Hased on the finding that 3-acetoxy-2-pyridone had reproducible activity against murine P-388 lymphocytic leukemia, derivatives in this series were synthesized and evaluated …
Number of citations: 23 www.sciencedirect.com
H OGINO, K IWAMATSU, K KATANO… - The Journal of …, 1990 - jstage.jst.go.jp
… Theinsoluble product was collected by filtration, washed with ether, crystallized from H2Oand dried to afford 3-acetoxy-2-pyridone-6-carboxylic acid as the potassium salt (52 g). …
Number of citations: 26 www.jstage.jst.go.jp
NB Patel, RD Sharma - Synthetic Communications, 2013 - Taylor & Francis
6-Triazolylpyridone derivatives were synthesized by coupling 4-(4-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)-1-(3-chlorophenyl)pyridin-2(1H)-one with substituted benzenediazonium …
Number of citations: 7 www.tandfonline.com
G Öztürk, DD Erol, T Uzbay, MD Aytemir - Il Farmaco, 2001 - Elsevier
This paper describes recent results of a research program aimed at the synthesis and pharmacological evaluation of new 4(1H)-pyridinone derivatives belonging to the 1,3-disubstituted …
Number of citations: 68 www.sciencedirect.com
SC Preece - 1992 - search.proquest.com
The first objective of this study was understanding the chromatographic behavior of some 2-pyridones, 2-quinolones, and phenanthridinones on a High Performance Liquid …
Number of citations: 0 search.proquest.com
S Prachayasittikul, T Suksrichavalit… - EXCLI J, 2008 - academia.edu
… However, 3-acetoxy2-pyridone was shown to be a potential antitumor agent (Hwang and Driscoll, 1979), displayed reproducible activity against murine P-388 lymphocytic leukemia. …
Number of citations: 23 www.academia.edu
GR Flematti, ED Goddard-Borger… - Journal of Agricultural …, 2007 - ACS Publications
The butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one (1), has recently been identified as the germination stimulant present in smoke that promotes the germination of seeds from a wide …
Number of citations: 118 pubs.acs.org

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